6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in drug development. This particular compound features an iodine atom, a nitrophenyl group, and a quinazolinone core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS).
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrophenyl moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-6-iodo-2-methylquinazolin-4(3H)-one: Similar structure but lacks the nitrophenyl group.
6-bromo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one: Similar structure but with a bromine atom instead of iodine.
2-phenylquinazolin-4(3H)-one: Lacks both the iodine and nitrophenyl groups.
Uniqueness
The presence of both the iodine atom and the nitrophenyl group in 6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinazolinone derivatives.
Properties
IUPAC Name |
6-iodo-3-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O3/c1-20-16(8-5-11-3-2-4-13(9-11)21(23)24)19-15-7-6-12(18)10-14(15)17(20)22/h2-10H,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSHTVXGOXGIIY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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